4-Amino-3-Hydroxybenzamid

Übersicht

Beschreibung

4-Amino-3-hydroxybenzamide is a chemical compound that is part of the benzamide family, which is characterized by the presence of an amide functional group attached to a benzene ring. Although the specific compound 4-Amino-3-hydroxybenzamide is not directly mentioned in the provided papers, the related compounds synthesized and analyzed in these studies offer insights into the chemical behavior and properties that could be extrapolated to 4-Amino-3-hydroxybenzamide.

Synthesis Analysis

The synthesis of related benzamide compounds involves multiple steps, including acylation and catalytic hydrogenation. For instance, 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was synthesized from 3-(2-hydroxyethyl)sulfonylaniline and 4-nitrobenzoyl chloride, with high yields reported at 90.3% and 95.6% for the respective steps, and a total yield of 86.3% . The optimal conditions for the hydrogenation step were identified using methanol as a solvent, Raney-Ni as a catalyst, and a reaction temperature of 50-60 °C . These methods and conditions could potentially be adapted for the synthesis of 4-Amino-3-hydroxybenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by hydrogen bonding interactions, which can significantly influence their crystal structures and potential for forming co-crystals. For example, the crystal structure of 4′-(N-4-pyridylmethylene)aminobenzamide is dominated by an amide-py N–H…N hydrogen bond and an amide–carbonyl N–H…O hydrogen bond . These interactions highlight the structural flexibility of benzamide compounds, which may be relevant to the molecular structure analysis of 4-Amino-3-hydroxybenzamide.

Chemical Reactions Analysis

Benzamide compounds can participate in various chemical reactions, including esterification and co-crystallization. The synthesis of 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide involved an esterification step with chlorosulfonic acid, achieving a yield of 92% under optimal conditions . The ability to form co-crystals, as demonstrated by the (N-pyridylmethylene)aminobenzamides, suggests that 4-Amino-3-hydroxybenzamide may also engage in similar reactions, potentially leading to the formation of new materials with desirable properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be studied through various analytical techniques. For instance, the molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate, were determined using density and refractive index measurements . These properties are influenced by the molecular structure and can provide insights into the behavior of the compound in different environments. Such analyses could be applied to 4-Amino-3-hydroxybenzamide to determine its physical and chemical characteristics.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

4-Amino-3-Hydroxybenzamid wurde auf sein Potenzial als Antioxidans untersucht. Antioxidantien sind entscheidend für den Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen kann. Die Fähigkeit der Verbindung, freie Radikale abzufangen und Metalle zu chelatieren, macht sie wertvoll für die Forschung nach neuen antioxidativen Therapien .

Antibakterielle Eigenschaften

Forschungen haben gezeigt, dass Benzamidderivate, einschließlich this compound, antibakterielle Aktivität zeigen. Dies macht sie zu Kandidaten für die Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem ist .

Synthese von unnatürlichen Aminosäuren

This compound kann bei der radikalbasierten Synthese von unnatürlichen Aminosäuren (UAAs) verwendet werden. UAAs finden Anwendung in der Biochemie und Materialwissenschaft, z. B. als Liganden in der Übergangsmetallkatalyse, Bestandteile in Polymeren und Synthons für biologisch aktive Moleküle .

Arzneimittelforschung

Das Strukturmotiv von this compound findet sich in verschiedenen potenziellen biologischen Molekülen und kommerziellen Arzneimitteln. Seine Amidgruppe ist besonders wichtig in der Arzneimittelforschung, wo sie verwendet wird, um Verbindungen mit verschiedenen biologischen Aktivitäten zu erzeugen .

Materialwissenschaften

In den Materialwissenschaften kann this compound zur Entwicklung neuer Materialien mit spezifischen Eigenschaften beitragen. Seine Molekülstruktur ermöglicht die Herstellung neuartiger Polymere und Verbundwerkstoffe mit potenziellen Anwendungen in verschiedenen Industrien .

Optoelektronische Geräte

Obwohl es nicht direkt mit this compound zusammenhängt, hat die Untersuchung von Benzamidverbindungen Auswirkungen auf die Entwicklung von optoelektronischen Geräten. Diese Geräte, zu denen LEDs und Solarzellen gehören, profitieren von den einzigartigen elektronischen Eigenschaften von Benzamidderivaten .

Krebsforschung

Angesichts seiner Rolle in der Arzneimittelforschung und seines potenziellen biologischen Aktivitätsprofils ist this compound eine interessante Verbindung für die Krebsforschung. Es kann verwendet werden, um neue Verbindungen mit Antitumor-Eigenschaften zu synthetisieren .

Enzymhemmung

Benzamidderivate sind dafür bekannt, als Enzymhemmer zu wirken, die biologische Pfade regulieren können. This compound könnte verwendet werden, um die Hemmung spezifischer Enzyme zu untersuchen, was zu neuen Behandlungen für Krankheiten führt, die durch enzymatische Ungleichgewichte verursacht werden .

Safety and Hazards

The safety information for 4-Amino-3-hydroxybenzamide includes several hazard statements: H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

Zukünftige Richtungen

A study titled “Substrate specificity of benzamide synthetase involved in 4-hydroxy-3-nitrosobenzamide biosynthesis” suggests that 4-Amino-3-hydroxybenzamide and related bacterial glutamine-dependent amidotransferases (Gn-ATs) may be useful in developing combinatorial biosynthetic strategies for benzamide derivatives . These could potentially be used as therapeutic agents for a variety of diseases .

Wirkmechanismus

Target of Action

The primary target of 4-Amino-3-hydroxybenzamide is a deaminase produced by the 4-amino-3-hydroxybenzoate-assimilating Bordetella sp. strain 10d . This deaminase catalyzes the deamination of 2-amino-5-carboxymuconic 6-semialdehyde .

Mode of Action

4-Amino-3-hydroxybenzamide interacts with its target deaminase, leading to the deamination of 2-amino-5-carboxymuconic 6-semialdehyde . This interaction and the resulting changes are part of the compound’s mode of action.

Biochemical Pathways

The biochemical pathway affected by 4-Amino-3-hydroxybenzamide involves the metabolism of 4-amino-3-hydroxybenzoic acid. In this pathway, cell extracts from 4-amino-3-hydroxybenzoate-grown cells show high NAD + -dependent 2-hydroxymuconic 6-semialdehyde dehydrogenase, 4-oxalocrotonate tautomerase, 4-oxalocrotonate decarboxylase, and 2-oxopent-4-enoate hydratase activities . The downstream effects of these activities are part of the compound’s biochemical pathway.

Pharmacokinetics

It is known that the compound has a molecular weight of 15215 , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of 4-Amino-3-hydroxybenzamide’s action involve the deamination of 2-amino-5-carboxymuconic 6-semialdehyde . This results in changes in the metabolic pathway of 4-amino-3-hydroxybenzoic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-hydroxybenzamide. For instance, the compound’s stability can be affected by factors such as temperature and humidity . Additionally, the compound’s action can be influenced by the presence of other substances, as suggested by the substrate specificity of the benzamide synthetase involved in 4-hydroxy-3-nitrosobenzamide biosynthesis .

Eigenschaften

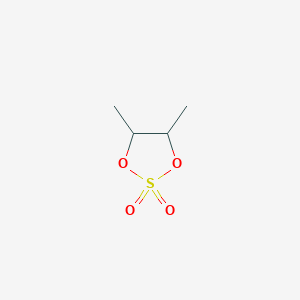

IUPAC Name |

4-amino-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3,10H,8H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJFZIKVMDSXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

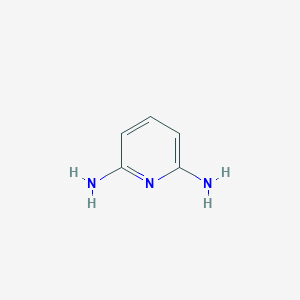

C1=CC(=C(C=C1C(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611186 | |

| Record name | 4-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146224-62-6 | |

| Record name | 4-Amino-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Trifluoromethyl)-3-[m(formamide)phenyl]diazirine](/img/structure/B123222.png)

![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-phenyl-2-propenamide](/img/structure/B123236.png)